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TASO0728: Mechanism and Preclinical Profile
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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

TAS0728 is a potent, selective, orally active, irreversible covalent-binding inhibitor of HER2 (human
epidermal growth factor receptor 2) [1] [2]. Its primary mechanism involves covalently binding to a cysteine
residue (C805) in the HER2 kinase domain, leading to robust and sustained inhibition of HER2
phosphorylation and its downstream signaling pathways, even in the presence of high ATP concentrations
[1]. A key differentiator is its high specificity for HER2 over wild-type EGFR, which was designed to

mitigate side effects like severe rash and diarrhea commonly associated with EGFR inhibition [3] [1].

The table below summarizes its key inhibitory activity (IC50 values) against a panel of kinases from cell-free
assays [1] [4] [2].

Kinase Target IC50 (nM)
BMX 4.9
HER4 8.5
HER2 13
SLK 25
BLK 31
JAK3 33
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Kinase Target IC50 (nM)
HER2 (human) 36
EGFR 65
LOK 86

In Vitro Experimental Protocols

The following protocols are summarized from preclinical studies that characterized TAS0728.

1. Kinase Assay for Inhibitory Activity

e Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS0728 against HER2
and other kinases.
¢ Methodology:

o Kinase Profiling: Inhibitory activity is measured using an in vitro peptide substrate
phosphorylation assay. HER2 kinase activity is assessed in the presence of TAS0728 [1].

o IC50 Determination: The concentration of TAS0728 required to reduce HER2 kinase activity
by 50% is calculated from dose-response curves. Experiments are typically conducted in
duplicate or triplicate [1].

o Broad Panel Screening: To assess selectivity, TAS0728 can be tested against a large panel of
kinases (e.g., 386 kinases) at fixed concentrations (e.g., 0.1, 1, and 10 pymol/L) in the presence
of 10 ymol/L ATP [1].

2. Cell-Based Western Blot Analysis

e Objective: To evaluate the effect of TAS0728 on the phosphorylation of HER2, HER3, and
downstream effectors (AKT, ERK) in cancer cell lines.
¢ Cell Lines: HER2-amplified lines such as SK-BR-3 (breast cancer) [1] [2].
e Procedure:
o Seed cells in 6-well or 100-mm culture plates and allow them to adhere overnight.
o Treat cells with TAS0728 at specified concentrations (e.g., 10-1000 nM) for a set duration (e.qg.,
3 hours or 48 hours).
o Harvest cells and lyse to extract proteins.
o Analyze the cell lysates using Western blotting with antibodies specific for phosphorylated and
total forms of HER2, HER3, AKT, and ERK [1].
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3. Cell Proliferation/Growth Inhibition Assay

¢ Objective: To determine the antiproliferative effect of TAS0728 on HER2-amplified cancer cell lines.
e Cell Lines: HER2-amplified lines including SK-BR-3, AU565, BT-474 (breast cancer), and NCI-N87
(gastric cancer) [1] [2].

e Procedure:

o Plate cells in appropriate culture plates.

o Treat with a concentration range of TAS0728 (e.g., 40 nM and upwards) for 48-72 hours.

o Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo). The growth inhibitory

(GI150) value is the concentration that reduces cell growth by 50% [2].

In Vivo Experimental Protocols

1. Mouse Xenograft Model for Antitumor Efficacy

e Objective: To evaluate the in vivo antitumor activity and pharmacodynamics of TAS0728.
e Animal Model: 6-week-old male nude mice (e.g., BALB/cAJcl-nu/nu) implanted with HER2-driven
cancer cells, such as the NCI-N87 human gastric cancer cell line [1] [2].
e Dosing Formulation: TAS0728 can be administered as a clear solution formulated in 5% DMSO,
40% PEG300, 5% Tween-80, and 50% distilled water [1] [2].
e Dosage and Administration: Administer TAS0728 via oral gavage at doses ranging from 7.5 to 60
mg/kg, typically once daily [1] [2].
¢ Monitoring:
o Tumor Volume: Measure regularly to assess regression.
o Body Weight: Monitor as an indicator of systemic toxicity.
o Pharmacodynamics: At the end of the study, analyze tumor tissues by Western blot to confirm
inhibition of HER2, HER3, AKT, and ERK phosphorylation [2].

2. Peritoneal Dissemination Model for Survival Benefit

¢ Objective: To assess the long-term efficacy and tolerability of TAS0728 in an aggressive model.
e Animal Model: Mice injected with HER2-driven cancer cells (e.g., NCI-N87) into the peritoneal cavity
[2].
e Dosage and Administration: Administer TAS0728 via oral gavage at 30 or 60 mg/kg daily for an
extended period (e.g., 120 days) [2].
¢ Monitoring:
o Survival: Record as the primary endpoint.
o Toxicity: Closely monitor for adverse effects like diarrhea and body weight loss throughout the
extended dosing period [2].
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Clinical Trial Insights and Laboratory Monitoring

A first-in-human Phase I study (NCT03410927) investigated TAS0728 in patients with advanced solid

tumors harboring HER2 or HER3 aberrations. The study was terminated early due to unacceptable toxicity,

providing critical safety insights for future development [3] [5] [6].

Key Clinical Safety and Laboratory Findings

e Dose-Limiting Toxicities (DLTs): The primary DLT was Grade 3 diarrhea, which lasted more than
48 hours and was not responsive to aggressive antidiarrheal treatment. This occurred at doses of 150
mg and 200 mg administered twice daily (BID) [3] [5].

e Serious Adverse Events (SAEs): One fatal case of cardiac arrest was reported in a patient after
one cycle (21 days) at the 150 mg BID dose. A causal relationship to TAS0728 could not be ruled out
[3] [3]-

¢ Clinical Monitoring Parameters: Based on the observed toxicities and preclinical data, the following
parameters were monitored in the clinic [3]:

[e]

[e]

Hematology: Complete blood count.

Clinical Chemistry: Electrolytes (serum potassium, magnesium, phosphorus, sodium,
calcium), liver function tests (AST, ALT, bilirubin), renal function (serum creatinine, calculated
creatinine clearance), and serum amylase/lipase.

Cardiac Function: Electrocardiogram (ECG) and echocardiogram or multi-gated acquisition
(MUGA) scan.

Vital Signs and Physical Examination.

The table below summarizes the clinical dosing and key toxicities from the Phase I trial [3].

Dose Level Key Observed Toxicities Outcome

200 mg BID Two DLTs (Grade 3 diarrhea) Dose level deemed toxic

150 mg BID One DLT (Grade 3 diarrhea); One fatal cardiac Dose de-escalation; study

arrest termination

50-100 mg Not specified in results No DLTs mentioned

BID

Signaling Pathway and Experimental Workflow
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The following diagram illustrates the mechanism of action of TAS0728 and its downstream effects, based on

the described preclinical research.
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Conclusion for Researchers

TAS0728 represents a rationally designed, HER2-selective covalent inhibitor with compelling preclinical
evidence of robust antitumor activity in HER2-driven models, including those resistant to existing HER2-
targeted antibodies [3] [1]. However, its clinical development encountered significant challenges. The Phase
I trial highlighted severe diarrhea and a potential risk of cardiac arrest as major dose-limiting and serious

toxicities, leading to the study's termination [3] [5] [6].

For future research, careful attention must be paid to managing gastrointestinal toxicity and implementing
rigorous cardiac monitoring. Despite the clinical setback, TAS0728 remains a molecule of interest in

preclinical research due to its unique HER2-selective profile.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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